molecular formula C14H12OS B12655399 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- CAS No. 108664-49-9

2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)-

Cat. No.: B12655399
CAS No.: 108664-49-9
M. Wt: 228.31 g/mol
InChI Key: IPBKSFACAOIGOI-UHFFFAOYSA-N
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Description

2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- involves interactions with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways such as apoptosis, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar structure but without the thienyl and phenylmethyl groups.

    Flavonoids: A class of compounds with similar biological activities.

    Coumarins: Another class of compounds with comparable chemical properties.

Uniqueness

2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- is unique due to the presence of the thienyl and phenylmethyl groups, which may enhance its biological activity and chemical reactivity compared to other similar compounds.

Properties

CAS No.

108664-49-9

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

2-benzyl-1-thiophen-3-ylprop-2-en-1-one

InChI

InChI=1S/C14H12OS/c1-11(9-12-5-3-2-4-6-12)14(15)13-7-8-16-10-13/h2-8,10H,1,9H2

InChI Key

IPBKSFACAOIGOI-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=CC=C1)C(=O)C2=CSC=C2

Origin of Product

United States

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